molecular formula C11H20O4 B095345 Dimethyl 2,2-dipropylmalonate CAS No. 16644-05-6

Dimethyl 2,2-dipropylmalonate

Cat. No.: B095345
CAS No.: 16644-05-6
M. Wt: 216.27 g/mol
InChI Key: ZFMAHACGDXIMSE-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dipropylmalonate is an organic compound with the molecular formula C₁₁H₂₀O₄. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by two propyl groups, and the carboxyl groups are esterified with methanol. This compound is used in various chemical syntheses due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,2-dipropylmalonate can be synthesized through the esterification of 2,2-dipropylmalonic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid like sulfuric acid to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Dimethyl 2,2-dipropylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,2-dipropylmalonate involves its reactivity as an ester and its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in esterification reactions, it acts as an electrophile, while in nucleophilic substitution, it serves as a substrate for nucleophiles .

Comparison with Similar Compounds

    Dimethyl malonate: Lacks the propyl groups, making it less sterically hindered and more reactive in certain reactions.

    Diethyl malonate: Similar structure but with ethyl groups instead of propyl, affecting its reactivity and physical properties.

    Methyl propyl malonate: Contains one methyl and one propyl group, offering different reactivity patterns.

Uniqueness: Dimethyl 2,2-dipropylmalonate is unique due to the presence of two propyl groups, which provide steric hindrance and influence its reactivity compared to other malonate esters. This makes it particularly useful in specific synthetic applications where such steric effects are desirable .

Properties

IUPAC Name

dimethyl 2,2-dipropylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMAHACGDXIMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343366
Record name Propanedioic acid, dipropyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-05-6
Record name Propanedioic acid, dipropyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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